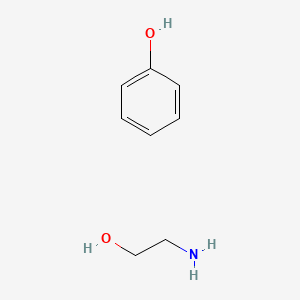

Ethanolamine phenolate

Description

Conceptual Frameworks of Amine-Phenol Interactions

The formation and behavior of ethanolamine (B43304) phenolate (B1203915) are governed by the fundamental principles of amine-phenol interactions. These intermolecular forces are considered unique models for studying diverse supramolecular interactions. nih.govacs.org The primary interaction is an acid-base reaction where the acidic phenol (B47542) (pKa ≈ 10) donates a proton to the basic ethanolamine (pKa of the conjugate acid ≈ 9.5), forming a phenoxide anion and an ethanolammonium cation.

Beyond simple salt formation, these interactions can be complex and are studied through various analytical techniques, including FT-IR, NMR, and mass spectroscopy, which help identify the ground-state and excited-state interactions between the amine and phenol components. nih.govacs.org In broader contexts, such as with sterically hindered phenols and aromatic amines, a key interaction mechanism observed is the regeneration of the aromatic amine by the phenol, a process significant in antioxidant chemistry. researchgate.netcnrs.fr The interplay of hydrogen bonding and other non-covalent forces is crucial and dictates the stability and reactivity of the resulting adducts. researchgate.net

Historical Context of Ethanolamine and Phenol Chemistry

The understanding of ethanolamine phenolate is built upon the independent historical development of its constituent components.

Ethanolamine: The history of ethanolamines began in 1860 when French chemist Charles-Adolphe Wurtz first synthesized them by reacting ethylene (B1197577) chlorohydrin with aqueous ammonia. google.com However, Wurtz was unable to separate the resulting mixture of mono-, di-, and triethanolamine (B1662121). wikipedia.org This separation was achieved in 1897 by German chemist Ludwig Knorr, who also refined the synthesis process by reacting ethylene oxide with ammonia, a method that forms the basis of modern industrial production. wikipedia.orgacs.org Despite these early discoveries, ethanolamines did not gain significant commercial importance until after 1945, when the large-scale industrial production of ethylene oxide made them readily available as derivatives. google.comintratec.us

Phenol: Phenol, also known as carbolic acid, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. wikipedia.orgencyclopedia.com Coal tar remained the principal source of phenol throughout the 19th century. wikipedia.org The first synthetic commercial production methods were developed in the early 1900s, such as the hydrolysis of benzenesulfonic acid. wikipedia.org Demand for phenol surged after 1909 with Leo Baekeland's invention of Bakelite, the first thermosetting plastic made from phenol and formaldehyde (B43269). encyclopedia.com Today, the vast majority of phenol is produced via the cumene (B47948) process, which involves the oxidation of cumene (isopropylbenzene). encyclopedia.comnumberanalytics.com

| Compound | Key Historical Developments |

| Ethanolamine | 1860: First synthesized by Charles-Adolphe Wurtz. google.com1897: Ludwig Knorr separates mono-, di-, and triethanolamines and develops the modern synthesis route. wikipedia.orgacs.orgPost-1945: Commercial production gains importance with the rise of ethylene oxide manufacturing. google.comintratec.us |

| Phenol | 1834: Discovered and isolated from coal tar by Friedlieb Ferdinand Runge. wikipedia.orgencyclopedia.comEarly 1900s: First commercial synthetic routes developed. wikipedia.org1909: Demand increases with the invention of Bakelite. encyclopedia.comModern Era: The cumene process becomes the dominant method of production. numberanalytics.com |

Significance in Modern Chemical Synthesis and Materials Science

The distinct properties of ethanolamine phenolate and its constituent parts make them valuable in contemporary research and industry.

In Chemical Synthesis: Ethanolamine is a crucial feedstock for producing a wide array of chemicals, including detergents, emulsifiers, corrosion inhibitors, and pharmaceuticals. wikipedia.org Phenol is a fundamental commodity chemical used as a precursor for numerous materials, such as polycarbonates, epoxy resins, nylon, and various pharmaceutical drugs. wikipedia.org

The reaction between phenols, ethanolamine, and formaldehyde has been investigated to produce substituted hydroxybenzylaminoethanols and nitrogen-containing resins. acs.orgepa.gov Research has shown that crystalline compounds can be obtained from equimolecular mixtures of these reactants with various substituted phenols. epa.gov Furthermore, the phenol-ethanolamine compound itself is considered a potential intermediate in the synthesis of pharmaceuticals like anesthetics and analgesics. ontosight.ai

| Reactants (Phenol Derivative + Ethanolamine + Formaldehyde) | Resulting Product Type | Reference |

| o-phenylphenol, p-tert-butylphenol, p-nitrophenol, etc. | Crystalline substituted hydroxybenzylaminoethanols | epa.gov |

| p-Phenylphenol, p-cyclohexylphenol | Compounds with two phenolic nuclei | acs.org |

| Phenol, cresols, resorcinol | Nitrogen-containing resins | epa.gov |

In Materials Science: The unique bifunctional nature of phenol-ethanolamine makes it a valuable building block in materials science. It has potential applications in the development of new biomaterials, such as biodegradable polymers and hydrogels. ontosight.ai It is also considered a suitable component for producing advanced materials, including specialized adhesives and coatings. ontosight.ai

Independently, ethanolamine is used as a surface modification agent. For example, it assists in the low-temperature crystallization of indium tin oxide (ITO) nanoparticle inks to create transparent conductive layers for electronics. rsc.orgresearchgate.net This treatment helps to speed up dehydration and promotes the formation of larger crystals at lower temperatures. rsc.orgresearchgate.net Ethanolamine is also utilized in the one-pot synthesis of functionally modified mesoporous silica, creating materials with greater porosity than those made through post-modification methods. acs.org The fundamental study of phenol/amine interactions is critical for creating advanced coating materials that exhibit strong, surface-independent wet adhesion, inspired by marine organisms. researchgate.net

Propriétés

Numéro CAS |

64601-04-3 |

|---|---|

Formule moléculaire |

C8H13NO2 |

Poids moléculaire |

155.19 g/mol |

Nom IUPAC |

2-aminoethanol;phenol |

InChI |

InChI=1S/C6H6O.C2H7NO/c7-6-4-2-1-3-5-6;3-1-2-4/h1-5,7H;4H,1-3H2 |

Clé InChI |

MMRQWPPZGQHNOV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)O.C(CO)N |

Origine du produit |

United States |

Synthetic Methodologies for Ethanolamine Phenolate Compounds and Derivatives

Direct Condensation Reactions

Condensation reactions are a cornerstone for the synthesis of ethanolamine (B43304) phenolate (B1203915) derivatives, providing direct routes to form robust carbon-nitrogen bonds. These methods typically involve the reaction of a phenol (B47542), an aldehyde, and ethanolamine or a reaction between a phenolic aldehyde and ethanolamine.

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org In the context of synthesizing ethanolamine phenolate derivatives, this reaction typically uses a phenol as the compound containing an active hydrogen, an aldehyde (commonly formaldehyde), and ethanolamine as the amine component. The final product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.org

The reaction mechanism begins with the formation of an iminium ion from the amine (ethanolamine) and the aldehyde. wikipedia.orggijash.com The phenol, which can exist in equilibrium with its enol tautomer, then acts as a nucleophile, attacking the iminium ion to form the final Mannich base. wikipedia.org This process is considered a condensation reaction. wikipedia.org The reaction is versatile, and in addition to phenols, other electron-rich heterocycles like furan, pyrrole, and thiophene (B33073) can be used as the acidic component. gijash.com

A notable example involves the reaction of an alkyl phenol with formaldehyde (B43269) and diethanolamine (B148213) to produce Mannich condensates. google.com This highlights the applicability of the reaction to various alkanolamines. The reaction conditions, such as temperature and molar ratios of reactants, are critical for achieving good yields and selectivity. google.comcore.ac.uk For instance, reacting a para-alkyl phenol with formaldehyde and a polyoxyalkylene diamine is typically conducted at temperatures between 80 to 150°C for 2 to 8 hours. google.com

Table 1: Key Features of Mannich Base Condensation

| Feature | Description |

|---|---|

| Reactants | Phenol (or other active hydrogen compound), Aldehyde (e.g., formaldehyde), Amine (e.g., ethanolamine). wikipedia.org |

| Key Intermediate | Iminium ion (formed from amine and aldehyde). wikipedia.orggijash.com |

| Product | β-amino-carbonyl compound (Mannich Base). wikipedia.org |

| Reaction Type | Three-component condensation, nucleophilic addition. wikipedia.orggijash.com |

Schiff bases, characterized by the azomethine or imine group (-HC=N-), are formed through the condensation of a primary amine with an aldehyde or a ketone. ijfmr.comiosrjournals.org The synthesis of ethanolamine phenolate Schiff bases involves the reaction of a substituted phenolic aldehyde (such as salicylaldehyde) with ethanolamine, which is a primary amine.

The formation of a Schiff base is a reversible reaction that typically proceeds under acid or base catalysis, or with heating. ijfmr.comiosrjournals.org The mechanism involves the nucleophilic addition of the amine to the carbonyl group of the aldehyde, forming an unstable intermediate called a carbinolamine. iosrjournals.org This intermediate subsequently loses a molecule of water to form the stable imine product. iosrjournals.org The reaction is often driven to completion by removing the water as it forms. ijfmr.com

Table 2: Conditions for Schiff Base Synthesis

| Parameter | Condition | Source |

|---|---|---|

| Reactants | Primary Amine (e.g., Ethanolamine) and Aldehyde/Ketone (e.g., Salicylaldehyde) | ijfmr.comderpharmachemica.com |

| Stoichiometry | Typically equimolar quantities | ijfmr.comjocpr.com |

| Solvent | Commonly ethanol (B145695) or methanol (B129727) | ijfmr.comderpharmachemica.com |

| Catalysis | Can be acid or base catalyzed, or proceed with heat | ijfmr.comiosrjournals.org |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) | ijfmr.com |

Salt Formation and Functional Group Interconversions

Beyond direct bond formation, ethanolamine phenolate compounds can be prepared through acid-base reactions and subsequent intramolecular rearrangements, which are particularly relevant in the design of prodrugs.

Phenolates are the anions derived from phenols, typically formed by reacting a phenol with a strong base. wikipedia.org Ethanolamine, being a basic amine, can react with acidic phenols to form an ethanolammonium phenolate salt. This is a straightforward acid-base reaction where the phenolic proton is transferred to the nitrogen atom of ethanolamine. The resulting salt consists of the phenolate anion and the ethanolammonium cation. The formation and properties of such salts are governed by the respective acidity of the phenol and basicity of the ethanolamine. Alkali metal phenolates are known to hydrolyze in water to produce basic solutions. wikipedia.org

A significant synthetic pathway involving ethanolamine phenolate-type structures is the intramolecular ester-to-amide rearrangement, also known as an O,N acyl migration. This rearrangement has been observed in ethanolamine-derived prodrugs of certain therapeutic agents. nih.gov

In a specific study, a series of ester prodrugs of the thyromimetic sobetirome (B1681897) were synthesized with ethanolamine-based promoieties. nih.govelsevierpure.comnih.gov It was discovered that these ester derivatives readily undergo an intramolecular rearrangement to form the corresponding, more thermodynamically favored, amides. nih.gov The mechanism involves the nucleophilic attack of the ester's carbonyl group by the lone pair of electrons on the amino group of the ethanolamine moiety. This attack leads to the formation of a five-membered cyclic intermediate, which then rearranges to the stable amide. nih.gov

This O,N acyl migration is pH-dependent, with amide formation being favored at neutral and alkaline pH levels. nih.gov The rearrangement was confirmed by HPLC analysis, which could distinguish between the ester and amide forms based on retention time. nih.gov This synthetic transformation is crucial as the resulting amide was found to be the pharmacologically active form of the prodrug, demonstrating enhanced penetration of the blood-brain barrier. nih.govelsevierpure.com

Table 3: Research Findings on Ester-to-Amide Rearrangement in Sobetirome Prodrugs

| Finding | Detail | Citation |

|---|---|---|

| Reaction Type | Intramolecular O,N acyl migration (Ester-to-Amide Rearrangement) | nih.gov |

| Mechanism | Nucleophilic attack by the promoiety's amino group on the ester carbonyl, forming a five-membered cyclic intermediate. | nih.gov |

| Driving Force | Formation of the thermodynamically more stable amide. | nih.gov |

| pH Dependence | Rearrangement is favored at neutral and alkaline pH. | nih.gov |

| Significance | The resulting amide was identified as the pharmacologically active species with improved CNS distribution. | nih.govelsevierpure.com |

Advanced Synthetic Approaches

Modern synthetic chemistry offers advanced methods to improve reaction efficiency, yield, and environmental footprint. One such approach applicable to the synthesis of ethanolamine derivatives is the use of microwave-assisted, solvent-free reactions. A study on the phospha-Mannich (Kabachnik-Fields) reaction demonstrated the condensation of ethanolamine, paraformaldehyde, and diphenylphosphine (B32561) oxide under microwave irradiation without a solvent. researchgate.net This multicomponent reaction was found to be highly efficient; for example, at 100°C, the reaction was complete within 30 minutes. researchgate.net Such methods represent a significant advancement over classical techniques by reducing reaction times and avoiding the use of potentially harmful solvents.

Nucleophilic Attack on Substituted Epoxides

A foundational and versatile method for synthesizing β-amino alcohols, including ethanolamine phenolate derivatives, is the nucleophilic ring-opening of epoxides. libretexts.org Due to the significant ring strain in the three-membered ether ring, epoxides are highly susceptible to attack by nucleophiles, leading to the formation of 1,2-difunctionalized compounds. libretexts.orgchemistrysteps.com In this context, an amine, such as ethanolamine or a substituted variant, acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring.

The reaction mechanism is typically a bimolecular nucleophilic substitution (SN2) process. polymerinnovationblog.commasterorganicchemistry.com The amine's lone pair of electrons attacks an epoxide carbon, causing the carbon-oxygen bond to break and relieving the ring strain. chemistrysteps.compolymerinnovationblog.com This is followed by a proton transfer to the newly formed alkoxide, yielding the final β-amino alcohol product. masterorganicchemistry.com

The regioselectivity of the attack on unsymmetrical epoxides is a critical consideration and is highly dependent on the reaction conditions.

Basic or Neutral Conditions : Under these conditions, the reaction is governed by sterics. The nucleophile, which needs to be sufficiently strong (like an amine), will preferentially attack the less sterically hindered carbon atom of the epoxide ring. chemistrysteps.commasterorganicchemistry.comjsynthchem.com This pathway leads to the formation of the more substituted alcohol. polymerinnovationblog.com

Acidic Conditions : In the presence of an acid catalyst, the epoxide oxygen is first protonated, which activates the ring for attack by even weak nucleophiles. jsynthchem.com The nucleophilic attack then proceeds at the more substituted carbon, as this carbon can better stabilize the developing partial positive charge in the transition state. chemistrysteps.comjsynthchem.com

Various catalysts can be employed to facilitate this transformation, including Lewis acids like Zirconium (IV) chloride, which has been shown to catalyze the opening of epoxide rings by amines efficiently at room temperature without a solvent. rroij.com Catalyst-free methods have also been developed, utilizing polar solvents like nitromethane (B149229) to promote highly regioselective reactions that produce excellent yields in a short time. researchgate.net

| Epoxide Substrate | Amine Nucleophile | Catalyst/Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Unsymmetrical Epoxides | Aromatic Amines | Zirconium (IV) chloride, solvent-free, room temp. | Efficient synthesis of β-amino alcohols with high regioselectivity. | rroij.com |

| Styrene (B11656) Oxide | Aliphatic & Aromatic Amines | No catalyst, Nitromethane solvent, room temp. | Highly regioselective reaction with excellent yields, adhering to green chemistry principles. | researchgate.net |

| Symmetrical & Unsymmetrical Epoxides | Various Amines | Diisopropoxy aluminium trifluoroacetate (B77799) (DIPAT) | Effective catalysis for aminolysis of epoxides. | rroij.com |

| Cyclic Epoxides | Amines | Vanadium (III) chloride | Completely anti-stereoselective and highly regioselective reactions. | rroij.com |

Photoretro-Aldol Inspired Syntheses

Modern synthetic chemistry has seen the emergence of photochemical methods for constructing complex molecules under mild conditions. While a direct "photoretro-aldol" reaction is primarily a cleavage process, inspired strategies utilize light to generate reactive intermediates that can lead to the synthesis of β-amino alcohol derivatives. researchgate.netyoutube.com These methods offer novel pathways for forming the ethanolamine scaffold.

One such approach is a photoredox-induced radical relay method. gchemglobal.com This strategy enables the synthesis of functionalized β-amino alcohol derivatives and is noted for its high regioselectivity. The reaction is typically initiated by visible light and mediated by a photocatalyst, such as an iridium complex. In a representative system, an O-acyl hydroxylamine (B1172632) and a vinyl ether can be reacted in the presence of an arylacetylene or a styrene. The process is thought to proceed through a radical pathway where a nitrogen radical is generated, which then participates in a cascade of reactions to form the 1,2-amino alcohol pattern. gchemglobal.com

Another innovative strategy involves an enantioselective, radical C–H amination to produce chiral β-amino alcohols. nih.gov This multi-catalytic approach uses an energy transfer mechanism. An alcohol substrate is first converted to a radical precursor, which is then coordinated by a chiral copper catalyst. Upon excitation with visible light, a photocatalyst sensitizes the copper complex, leading to the formation of a nitrogen-centered radical. This radical can then undergo a regio- and enantioselective intramolecular hydrogen atom transfer (HAT), ultimately leading to the formation of the desired chiral β-amino alcohol after hydrolysis. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield Range | Reference |

|---|---|---|---|---|---|

| O-acyl hydroxylamine | Vinyl ether & Phenylacetylenes | Iridium photocatalyst (2 mol%), white LEDs, DMSO solvent | 3-Alkenyl-1-amino-2-ols | 46–91% | gchemglobal.com |

| O-acyl hydroxylamine | Vinyl ether & Styrenes | Iridium photocatalyst (2 mol%), white LEDs, DMSO solvent | 4-Oxo-1-amino-2-ol derivatives | 41–90% | gchemglobal.com |

| 2-Phenyl ethanol derivative (as oxime imidate) | Intramolecular C-H amination | Ir photocatalyst, Chiral Cu catalyst, Acid co-catalyst | Chiral β-amino alcohol | Not specified | nih.gov |

Derivatization of Phenoxyacetic Acid via Amidation

A straightforward and widely used route to a specific class of ethanolamine phenolate derivatives involves the amidation of phenoxyacetic acid or its analogs. This method directly connects the phenoxyacetic acid moiety to an ethanolamine molecule through the formation of a stable amide bond.

The synthesis typically begins with phenoxyacetic acid, which can be prepared by reacting a phenol with chloroacetic acid under basic conditions. wmich.edugoogle.com To facilitate the amidation, the carboxylic acid is often converted into a more reactive derivative. A common and effective method is the conversion of the phenoxyacetic acid to its corresponding phenoxyacetyl chloride. This is achieved by reacting the acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting acid chloride is highly electrophilic and reacts readily with ethanolamine in an exothermic reaction to form the desired N-(2-hydroxyethyl)phenoxyacetamide derivative. wmich.edu

Alternatively, the amidation can be performed starting from a methyl ester of phenoxyacetic acid. nih.gov This method involves a chemoselective reaction where ethanolamine acts as an N-nucleophile, attacking the ester carbonyl. The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) with a base such as triethylamine (B128534) to yield the final phenoxyacyl ethanolamide. nih.gov Amidation is a reversible reaction, and the removal of the byproduct (e.g., methanol when starting from a methyl ester) can drive the reaction toward completion. nih.gov The thermal amidation of fatty acids with ethanolamine has also been shown to proceed rapidly at elevated temperatures, even without a solvent. researchgate.net

| Starting Material | Reagents | Method | Product | Reference |

|---|---|---|---|---|

| Substituted Phenoxyacetic Acid | 1. Thionyl Chloride 2. Ethanolamine | Acid Chloride Formation followed by Aminolysis | N-(2-hydroxyethyl)phenoxyacetamide analog | wmich.edu |

| PDP-methylester or Cardanol-methylester | Ethanolamine, Triethylamine, Dichloromethane | Amide bond formation from methyl ester | Phenoxyacyl ethanolamides | nih.gov |

| Fatty Acid Methyl Ester | Diethanolamine | Amidation (reversible) | Fatty acid diethanolamide | nih.gov |

| Stearic Acid | Ethanolamine | Thermal amidation (180°C, no solvent) | Stearoylethanolamide | researchgate.net |

Reaction Chemistry and Mechanistic Investigations of Ethanolamine Phenolate Systems

Proton Transfer Dynamics

Proton transfer is a fundamental reaction in chemistry and biology. In ethanolamine (B43304) phenolate (B1203915) systems, the dynamics of proton transfer have been extensively studied, particularly in the gas phase, revealing key mechanistic details.

Gas-Phase Proton Transfer in Cationic Phenol (B47542)–Ethanolamine Clusters

In the gas phase, clusters of phenol and ethanolamine have been investigated using a combination of spectroscopic techniques and ab initio computations. rsc.org These studies have identified three distinct 1:1 clusters with different hydrogen-bonded structures. In these clusters, the phenol molecule can act as a proton donor to the alcoholic oxygen of ethanolamine or insert itself across the intramolecular OH → N bond of ethanolamine. rsc.org This insertion causes a conformational change in the ethanolamine molecule to a gGg' form, which is otherwise energetically unfavorable in the isolated molecule but provides an ideal geometry for accommodating the phenol molecule. rsc.org

Table 1: Structural Characteristics of 1:1 Phenol-Ethanolamine Clusters

| Cluster Type | Description of Hydrogen Bonding | Conformation of Ethanolamine |

| Type 1 | Phenol acts as a proton donor to the alcoholic oxygen of ethanolamine. | Intramolecular hydrogen bond of ethanolamine remains intact. |

| Type 2 | Phenol inserts across the intramolecular OH → N bond of ethanolamine. | gGg' conformation, which is not populated in the bare molecule. |

Exothermic Proton Transfer Processes

Proton transfer reactions in phenol-amine systems are often exothermic, meaning they release energy. The free energy profiles for proton transfer reactions in hydrogen-bonded complexes of phenol with amines have been studied computationally. nih.gov While specific thermodynamic data for the ethanolamine phenolate system is not extensively detailed in the available literature, the principles governing similar systems can be applied.

In general, the exothermicity of the proton transfer is influenced by the relative acidities and basicities of the donor and acceptor molecules. The introduction of electron-withdrawing groups on the phenol molecule can reduce the energy barrier for proton transfer, making the process more favorable. nih.gov Conversely, electron-donating groups can increase this barrier. nih.gov The solvent environment also plays a crucial role, with polar solvents often stabilizing the resulting ion pair and thus promoting the proton transfer. nih.gov

Intermolecular Interactions and Complexation Mechanisms

Hydrogen Bonding Networks and Structural Accommodations

Hydrogen bonding is a key factor in the structure of phenol-ethanolamine complexes. rsc.orgnajah.edu Computational studies on phenol derivatives interacting with ethanol (B145695) have shown that the strength of the hydrogen bond is dependent on the position of substituents on the phenol ring, with meta-substitution leading to stronger hydrogen bonds. asianpubs.org

In the solid state, isomers of methylolphenol, which contain both a phenol and an alcohol functional group, exclusively feature heteromeric hydrogen bonds (phenol-alcohol), with no homomeric (phenol-phenol or alcohol-alcohol) interactions present. rsc.org Density Functional Theory (DFT) calculations have confirmed that the OHphenol⋯OHalcohol hydrogen bond has the highest interaction energy in these systems. rsc.org This preference for heterodimeric interactions is a crucial aspect of the structural organization in such systems.

Table 2: Calculated Interaction Energies for Phenol Derivative-Ethanol Complexes

| Phenol Derivative | Position of Substituent | Interaction Energy (kcal/mol) |

| Nitro-phenol | meta | -7.91 |

Data from computational studies at the HF/6-31G* level.* asianpubs.org

Formation of 1:1 Intermolecular Complexes with Anionic Species

While the formation of complexes between ethanolamine phenolate and cationic species is well-documented, the interaction with anionic species is less specific in the literature for this exact compound. However, studies on related systems provide valuable insights. For instance, new chiral monoanionic [ON] ancillary phenolate ligands have been synthesized and characterized, demonstrating the ability of phenolate structures to coordinate with various species. scirp.org

The formation of complex ions in solution is governed by equilibrium principles, with the stability of the complex being described by a formation constant (Kf). libretexts.org The chelate effect, where a ligand can form multiple bonds to a central ion, can significantly enhance the stability of the resulting complex. wikipedia.org In the context of ethanolamine, which possesses both an amino and a hydroxyl group, it can act as a bidentate ligand, forming stable chelate complexes with metal ions, which could then interact with anionic species.

Decomposition and Transformation Pathways

Understanding the decomposition and transformation pathways of ethanolamine phenolate is crucial for its practical applications and for predicting its environmental fate. The stability of the compound is influenced by factors such as temperature and the presence of other chemical species.

While specific studies on the decomposition of ethanolamine phenolate are limited, research on the thermal degradation of its constituent parts, ethanolamine and phenol, provides a basis for understanding its potential breakdown mechanisms.

The thermal decomposition of monoethanolamine (MEA) has been studied, and it is known to be less thermally stable than secondary or tertiary ethanolamines. epa.govresearchgate.net The presence of metal ions can also influence the decomposition temperature of ethanolamine. researchgate.net For example, MEA mixed with copper (II) and zinc (II) begins to decompose at lower temperatures (75.2 °C and 60.3 °C, respectively) compared to pure MEA (89.7 °C). researchgate.net

Phenolic compounds can be degraded through various pathways, including microbial degradation and pyrolysis. nih.gov The pyrolysis of phenol-formaldehyde polymers, for instance, results in a complex series of reactions leading to the formation of a carbon char and a variety of volatile products, including hydrogen, water, and methane. nasa.gov

Given these individual behaviors, the decomposition of ethanolamine phenolate would likely involve the cleavage of the ionic bond, followed by the degradation of the individual ethanolamine and phenolate components. The specific products and pathways would depend on the conditions, such as temperature, pressure, and the presence of catalysts or other reactive species. Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is a powerful technique that could be employed to identify the specific fragmentation patterns and decomposition products of ethanolamine phenolate. jyu.finih.gov

Thermal Decomposition Mechanisms of Metal–Ethanolamine Phenolate Precursors

The thermal decomposition of metal-ethanolamine phenolate precursors is a complex process influenced by the specific metal ion and the coordination environment. Studies on analogous metal-ethanolamine complexes reveal that the presence of metal ions significantly lowers the decomposition temperature of ethanolamine. For instance, pure monoethanolamine (MEA) begins to decompose at 89.7°C, whereas MEA mixed with copper(II) or zinc(II) ions starts decomposing at 75.2°C and 60.3°C, respectively. researchgate.net This catalytic effect is attributed to the metal ions provoking an incompatibility reaction that induces advanced catalyzation of the material.

The decomposition often proceeds in multiple, overlapping stages. For triethanolamine (B1662121) (TEA) complexes of various transition metals, the initial stage involves the exothermic removal of the uncoordinated ethanol (–CH₂CH₂OH) groups. researchgate.net Subsequent stages correspond to the decomposition of the remaining coordinated structure, including the saccharinate intermediates in some studied models, ultimately yielding metal or metal oxides as the final residue. researchgate.net

Thermogravimetric (TG) and differential scanning calorimetry (DSC) analyses are crucial in elucidating these mechanisms. For MEA mixed with CuBr₂, the decomposition occurs in three main stages: an initial mass loss below 200°C, a second stage between 230.0°C and 450.0°C corresponding to the decomposition of remaining CuBr, and a final stage forming CuO. researchgate.net The thermokinetic parameters, such as activation energy (Ea), provide further insight into the stability and decomposition pathways of these precursors.

| Compound | Decomposition Onset Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Primary Residue |

|---|---|---|---|

| Pure MEA | 89.7 | 28.7 ± 2.5 | N/A |

| MEA + Copper(II) | 75.2 | 80.5 ± 1.1 | CuO |

| MEA + Zinc(II) | 60.3 | 46.8 ± 1.7 | No Residue (with ZnBr₂) |

Cleavage of Metal-Nitrogen Bonds and Chelate Ring Opening

The stability of metal-ethanolamine phenolate complexes is largely dependent on the integrity of the chelate rings formed between the metal center and the ethanolamine ligand. The cleavage of the metal-nitrogen (M-N) bond is a critical step in the decomposition or reaction of these complexes. This process can be initiated thermally or chemically.

During thermal decomposition, the energy supplied to the system increases vibrations within the molecule, which can lead to the weakening and eventual breaking of coordinate bonds. In transition metal complexes with ligands like theophylline, which is analogous in its coordination behavior, the decomposition is stepwise, indicating that different parts of the coordinated structure have varying thermal stabilities. ubbcluj.ro The process often begins with the loss of more weakly bound or uncoordinated parts of the ligand, followed by the cleavage of the stronger coordinate bonds, such as the M-N bond, at higher temperatures. researchgate.netubbcluj.ro This leads to the opening of the chelate ring and the breakdown of the complex.

Mechanistically, the cleavage of metal-ligand bonds can be part of a reductive elimination process, where the metal center is formally reduced. nih.gov For instance, in certain diiron(II) hydride complexes, reaction with a substrate containing an N=N bond leads to the reductive elimination of H₂, with the two electrons from this process being used to cleave the nitrogen-nitrogen bond. nih.gov While this is not a direct M-N bond cleavage, it illustrates a pathway where reactions at the metal center facilitate the breaking of bonds within the coordinated ligand structure. The process of chelate ring opening is often associative, involving the coordination of another species before the final cleavage event.

Photodegradation Mechanisms of Ethanolamine Derivatives

The photodegradation of ethanolamine derivatives is an important environmental transformation pathway, often initiated by photochemically produced oxidants or through photocatalysis. When monoethanolamine (MEA) is present in atmospheric particles with nitrate (B79036), it can be degraded through nitrate photolysis. cityu.edu.hkrsc.org The photolysis of nitrate produces highly reactive species such as hydroxyl radicals (•OH), which are primary agents for oxidizing organic compounds. rsc.org

The degradation of MEA proceeds through several pathways, including hydrogen abstraction by •OH radicals from either the carbon atom adjacent to the amino group (α-carbon) or the carbon atom adjacent to the hydroxyl group (β-carbon). This initial step leads to the formation of various intermediates and final products. cityu.edu.hk

In studies using titanium dioxide (TiO₂) as a photocatalyst, the illumination of aqueous ethanolamine dispersions leads to its decomposition into carbon dioxide, ammonium (B1175870) (NH₄⁺), and nitrate (NO₃⁻) ions. researchgate.net Key organic intermediates identified during this process include aminoacetaldehyde, ethylene (B1197577) glycol, and hydroxyacetaldehyde. researchgate.net The reaction mechanism involves the generation of electron-hole pairs in the TiO₂ upon UV illumination. The holes oxidize water or hydroxide (B78521) ions to form •OH radicals, which then attack the ethanolamine molecule.

| Intermediate Compound | Formation Pathway Context |

|---|---|

| Aminoacetaldehyde | TiO₂ Photocatalysis researchgate.net |

| Ethylene Glycol | TiO₂ Photocatalysis researchgate.net |

| Hydroxyacetaldehyde | TiO₂ Photocatalysis researchgate.net |

| Imine Species | Nitrate Photolysis rsc.org |

Amination Reactions in Complex Organic Matrices

Interaction with Lignin (B12514952) Phenolic Hydroxyl Groups

Lignin, a complex organic polymer rich in phenolic hydroxyl groups, represents a key matrix for studying amination reactions. The introduction of amino groups onto the lignin structure, known as amination, enhances its reactivity for applications such as the synthesis of polyols and other functional materials. techscience.cn The phenolic hydroxyl groups are primary sites for chemical modification due to their reactivity. mdpi.com

Several methods exist for aminating lignin, including the Mannich reaction, where lignin is condensed with an amine (like diethylenetriamine (B155796) or ethylenediamine) and formaldehyde (B43269). techscience.cnnih.gov In this reaction, active hydrogen atoms on the lignin aromatic rings, often ortho to the phenolic hydroxyl groups, are substituted with aminomethyl groups. nih.gov Another approach involves a two-step process where lignin's hydroxyl groups are first epoxidized, followed by reaction with an amine to introduce primary and secondary amino groups onto the polymer. nih.gov

The reactivity of lignin's hydroxyl groups is not uniform. Studies have shown a hierarchy of reactivity among the different types of phenolic hydroxyls, with those on p-hydroxyphenyl (H) units being the most reactive, followed by guaiacyl (G) and then syringyl (S) units. nih.gov This differential reactivity influences the efficiency and nature of the amination reaction. The interaction of ethanolamine with these phenolic sites can lead to the grafting of the –CH₂CH₂OH functionality onto the lignin backbone, significantly altering its chemical properties.

Coordination Chemistry and Metal Ligand Complexes of Ethanolamine Phenolates

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with ethanolamine (B43304) phenolate (B1203915) ligands generally involves the reaction of the deprotonated ligand with a suitable metal salt. The resulting complexes exhibit a variety of coordination geometries and nuclearities, which are influenced by the nature of the metal ion, the specific ligand structure, and the reaction conditions.

Schiff base ligands derived from the condensation of salicylaldehydes and ethanolamine are effective chelating agents for transition metals. The resulting metal complexes with Co(II), Cu(II), Ni(II), and Zn(II) have been synthesized and characterized using various spectroscopic and analytical techniques. asianpubs.orgtandfonline.com The coordination typically occurs through the phenolic oxygen and the imine nitrogen atoms. asianpubs.org

The synthesis of these complexes is often achieved by refluxing a methanolic solution of the Schiff base ligand with the corresponding metal(II) chloride. tandfonline.com The resulting complexes are often colored, crystalline solids. Spectroscopic data, including IR and electronic spectra, along with magnetic susceptibility measurements, are used to elucidate the geometry of the metal complexes. asianpubs.orgtandfonline.com For instance, Cu(II) complexes often exhibit a square-planar geometry, while Co(II), Ni(II), and Zn(II) complexes can adopt tetrahedral or octahedral geometries. asianpubs.orgtandfonline.com

Table 1: Spectroscopic Data for Transition Metal Schiff Base Complexes

| Metal Ion | Geometry | Key IR Bands (cm⁻¹) | Electronic Transitions (cm⁻¹) |

|---|---|---|---|

| Co(II) | Octahedral | ν(C=N): ~1600-1620 | ⁴T₁g → ⁴T₂g, ⁴T₁g → ⁴A₂g, ⁴T₁g → ⁴T₁g(P) |

| Cu(II) | Distorted Octahedral | ν(C=N): ~1600-1620 | ²Eg → ²T₂g |

| Ni(II) | Octahedral | ν(C=N): ~1600-1620 | ³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P) |

Note: The exact positions of IR bands and electronic transitions can vary depending on the specific ligand structure and solvent used.

Ethanolamine-bridged bis(phenolato) ligands have been successfully employed to synthesize a series of homonuclear and heteronuclear rare-earth metal complexes. nih.gov The synthesis of homonuclear complexes of yttrium (Y), ytterbium (Yb), neodymium (Nd), and lanthanum (La) has been reported. nih.gov These complexes are prepared and structurally characterized, revealing diverse coordination environments around the rare-earth metal ions. nih.govrsc.org

Furthermore, heteronuclear rare-earth-zinc complexes have also been synthesized, assembled through bridging acetate (B1210297) ligands. nih.gov The formation and characterization of these 3d-4f complexes add to the structural diversity of metal complexes with these ligands. nih.gov Dinuclear rare-earth complexes supported by amine-bridged bis(phenolate) ligands have also been synthesized and characterized by single-crystal X-ray diffraction, showing seven-coordinate metal centers. rsc.org

The reaction of anhydrous iron(III) halides (FeX₃, where X = Cl or Br) with diprotonated tripodal tetradentate amine-bis(phenolate) ligands leads to the formation of iron(III) complexes. nih.gov These reactions produce trigonal bipyramidal iron(III) complexes. nih.gov The use of a linear tetradentate ligand can result in the formation of square pyramidal iron(III) complexes. nih.gov

These complexes have been characterized by electronic absorption spectroscopy, magnetometry, and single-crystal X-ray molecular structures. nih.gov The coordination geometry and magnetic properties of the complexes are influenced by the structure of the amine-bis(phenolate) ligand.

Table 2: Selected Bond Lengths and Angles for an Iron(III) Amine-Bis(phenolate) Complex

| Parameter | Value |

|---|---|

| Fe-O(phenolic) | ~1.85-1.90 Å |

| Fe-N(amine) | ~2.10-2.20 Å |

| Fe-Cl/Br | ~2.20-2.40 Å |

| O-Fe-O | ~120-130° |

Note: The values are approximate and can vary based on the specific ligand and halide.

The coordination chemistry of titanium(IV) with amine bis(phenolate) ligands has been extensively studied. nih.govresearchgate.net The synthesis of these complexes is typically achieved by reacting the ligand precursors with titanium tetra(isopropoxide). nih.govresearchgate.net The steric and electronic properties of the ligands play a crucial role in determining the structure of the resulting complexes. nih.govresearchgate.net

Tridentate [ONO] and tetradentate [ONNO]-type ligands have been utilized. nih.govresearchgate.net With [ONNO]-type ligands that have a pendant amine donor arm, octahedral bis(isopropoxide) complexes are formed, regardless of the steric bulk around the metal. nih.govresearchgate.net In contrast, for [ONO]-type ligands without a side donor, steric effects are more pronounced. nih.govresearchgate.net Less sterically demanding ligands lead to octahedral bis(homoleptic) complexes, while increased steric bulk results in the formation of pentacoordinate bis(isopropoxide) complexes. nih.govresearchgate.net

Ligand Design and Coordination Sphere Control

The design of ethanolamine phenolate ligands is a key aspect of controlling the coordination sphere of the metal center. By systematically modifying the ligand framework, it is possible to tune the steric and electronic properties of the resulting metal complexes, thereby influencing their reactivity and potential applications.

The substituents on the phenolate rings and the nature of the side-arm donors have a significant impact on the structure and properties of the metal complexes. For instance, in titanium(IV) complexes of amine bis(phenolate) ligands, steric effects from the phenolate substituents can dictate the coordination number and geometry of the metal center. nih.govresearchgate.net Increased steric bulk can lead to the formation of five-coordinate complexes instead of six-coordinate ones. nih.govresearchgate.net

The presence and nature of side-arm donors also play a critical role. In titanium(IV) chemistry, [ONNO]-type ligands with a pendant amine donor consistently lead to octahedral complexes. nih.govresearchgate.net For group IV metal complexes, an amine mono(phenolate) ligand bearing two side-arm donors can lead to octahedral trialkoxo and trialkyl complexes where one of the donors remains uncoordinated. nih.gov However, these ligands can also form exceptionally stable cationic complexes where both side-arm donors are tightly bound to the metal center. nih.gov This demonstrates how the careful design of side-arm donors can be used to stabilize specific coordination geometries and electronic states.

Formation of Monomeric, Dimeric, and Heterobimetallic Structures

The structural diversity of metal complexes with ethanolamine phenolate ligands is significant, leading to the formation of monomeric, dimeric, and occasionally more complex heterobimetallic assemblies. The final structure is dictated by several factors, including the stoichiometry of the reactants, the nature of the metal center, the specific substituents on the phenolate ring, and the reaction conditions.

Monomeric Structures: Mononuclear complexes are commonly formed, particularly when the ligand-to-metal ratio is high, which satisfies the coordination requirements of the metal center. In many instances, ethanolamine-derived Schiff base ligands react with metal(II) ions such as Co(II), Cu(II), Ni(II), and Zn(II) in a 2:1 ligand-to-metal molar ratio to yield monomeric complexes. tees.ac.uktandfonline.comnih.gov In these structures, two deprotonated ligands coordinate to a single metal center. The steric bulk of the ligands can also favor monomer formation; increased steric hindrance around the metal can prevent the association of multiple metal-ligand units. For example, with sterically demanding amine bis(phenolate) ligands, pentacoordinate monomeric titanium complexes are formed, whereas less bulky ligands can lead to octahedral bis(homoleptic) complexes. nih.gov

Dimeric Structures: Dimerization can occur through various mechanisms, most commonly through the bridging of atoms from the ethanolamine phenolate ligand between two metal centers. Reaction of aluminum isopropoxide or trimethylaluminum (B3029685) with certain bis-phenol amine ligands has been shown to yield dimeric complexes. nih.gov In one such case, an alkoxide-bridged dimer, [Al(L)]2, was formed and structurally characterized. nih.gov Hydrogen bonding can also facilitate the formation of dimeric structures in the solid state. For instance, an iso-propanol adduct of an aluminum tris-phenol amine complex was revealed by single-crystal X-ray diffraction to be a hydrogen-bonded dimer. nih.gov

Heterobimetallic Structures: Heterobimetallic complexes contain two different metal centers within the same molecule, connected either by a direct metal-metal bond or, more commonly, by a bridging ligand. acs.orgrsc.org The compartmental design of some phenolate ligands, where distinct binding sites are available for different metal ions, can facilitate the programmed synthesis of heterobimetallic structures. While specific examples for simple ethanolamine phenolates are less common, the principles are well-established with related ligand systems. For example, amine bis(phenolate) lanthanide complexes have been synthesized that also incorporate an alkali metal cation, forming a heterobimetallic species. The formation of such structures opens possibilities for cooperative effects between the different metal centers. acs.org

| Structure Type | Metal Center(s) | Ligand Type | Key Structural Feature | Reference |

|---|---|---|---|---|

| Monomeric | Ti(IV) | Amine bis(phenolate) [ONO] | Formation of pentacoordinate or octahedral complexes depending on steric bulk. | nih.gov |

| Monomeric | Co(II), Cu(II), Ni(II), Zn(II) | Ethanolamine-derived Schiff base | 1:2 metal-to-ligand ratio complexes with octahedral geometry. | tandfonline.com |

| Dimeric | Al(III) | Bis-phenol amine | Alkoxide-bridged dimer, [Al(L)]2. | nih.gov |

| Dimeric (H-bonded) | Al(III) | Tris-phenol amine | Hydrogen bonding between iso-propanol adducts. | nih.gov |

| Heterobimetallic | Ir(I)-Fe(II) | 2-(diphenylphosphino)pyridine (bridging) | Two different metals (Ir, Fe) bridged by ligands. | rsc.org |

Chelation and Bridging Modes in Metal Complexes

Ethanolamine phenolate and its derivatives are versatile ligands capable of adopting various coordination modes, primarily acting as chelating and/or bridging ligands. The specific mode of interaction is influenced by the ligand's denticity, the electronic and steric properties of the metal ion, and the presence of other coordinating species.

Chelation Modes: Chelation involves the binding of a single ligand to a metal center through two or more donor atoms, forming a stable ring structure known as a chelate ring. libretexts.org Ethanolamine phenolate ligands are classic chelating agents. The deprotonated phenolic oxygen and the nitrogen atom of the ethanolamine backbone can coordinate to a metal ion, forming a five-membered chelate ring. If the ethanolamine's hydroxyl group also coordinates following deprotonation, the ligand acts in a tridentate fashion, forming an additional chelate ring.

Ethanolamine-derived Schiff bases, for example, have been shown to act as bidentate or tridentate ligands. tandfonline.com Coordination typically involves the azomethine nitrogen, the phenolic oxygen, and the ethanol-derived oxygen, resulting in a highly stable complex due to the chelate effect. tandfonline.comnih.gov The denticity can be represented using kappa notation (κ). For instance, bidentate coordination through the nitrogen and phenolic oxygen would be denoted as κ²-N,O, while tridentate coordination involving the ethanolic oxygen as well would be κ³-N,O,O'. The ability of a ligand to switch between coordination modes, for example between κ² and κ³, suggests a dynamic process where a donor atom may dissociate and re-coordinate. nih.govonu.edu

Bridging Modes: In addition to chelation, the donor atoms of ethanolamine phenolate ligands can bridge two or more metal centers, leading to the formation of polynuclear complexes. The oxygen atom of the ethanolamine moiety, upon deprotonation, can act as an alkoxide bridge between two metal ions. This bridging mode is a key factor in the formation of dimeric and polymeric structures. nih.gov Similarly, the phenolic oxygen can also bridge metal centers. The interplay between chelation and bridging is crucial in determining the final architecture of the metal complex. Thermodynamic studies on related systems have shown that while entropic factors may favor chelation, enthalpic factors can favor the formation of bridged structures. rsc.org

| Coordination Mode | Description | Denticity/Notation | Example System | Reference |

|---|---|---|---|---|

| Chelating | Ligand binds to a single metal center via two donor atoms (e.g., N and phenolic O). | Bidentate (κ²) | Palladium(II) complex with a bridging amine bis-(phenolate) ligand. | nih.govonu.edu |

| Chelating | Ligand binds to a single metal center via three donor atoms (e.g., N, phenolic O, and ethanolic O). | Tridentate (κ³) | Co(II), Ni(II), Cu(II), Zn(II) complexes with ethanolamine-derived Schiff bases. | tandfonline.com |

| Bridging | An atom on the ligand (e.g., alkoxide oxygen) bonds to two different metal centers simultaneously. | μ-OR | Aluminum(III) complex with a bis-phenol amine ligand forming an alkoxide-bridged dimer. | nih.gov |

Computational and Theoretical Studies on Ethanolamine Phenolate Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly ab initio methods, are fundamental to understanding the electronic structure and energetics of molecular systems from first principles.

Ab initio calculations are crucial for determining the stable conformations and cluster structures of ethanolamine-phenol complexes. These studies often focus on the nature of the hydrogen bonds that govern the formation of these adducts. The interaction between the hydroxyl group of phenol (B47542) and the amine or hydroxyl group of ethanolamine (B43304) is of primary interest.

Hydrogen bonding in systems involving phenols and amino acid mimics has been studied using MP2/6-31+G* and MP2/aug-cc-pVTZ levels of theory. nih.gov For a phenol interacting with a primary amine mimic, a significant binding energy is observed, indicating a strong hydrogen bond. nih.gov The geometry of such complexes is characterized by the hydrogen bond distance and angle, which are optimized to find the minimum energy conformation. For instance, in a model phenol-amine system, the O-H···N hydrogen bond is the dominant interaction.

Theoretical studies on phenol clusters and phenol-water complexes also provide insights into the types of interactions that can occur. nih.govconsensus.app These studies highlight the competition between conventional hydrogen bonds (O-H···O, O-H···N) and non-conventional interactions such as O-H···π bonds. nih.gov In the case of ethanolamine phenolate (B1203915), the aliphatic nature of ethanolamine and the aromatic ring of phenol suggest a complex interplay of these forces in determining the final structure. The most stable conformation of ethanolamine itself is a ring-like structure due to intramolecular hydrogen bonding. nih.gov When interacting with phenol, this intramolecular bond may be disrupted in favor of a stronger intermolecular bond with the phenolic proton.

Table 1: Calculated Binding Energies for Model Hydrogen-Bonded Complexes

| Interacting Molecules | Level of Theory | Basis Set | Binding Energy (kcal/mol) |

| Phenol - Methylamine | MP2 | aug-cc-pVTZ | -10.5 |

| Phenol - Water | MP2 | aug-cc-pVTZ | -7.8 consensus.app |

| Isopropyl Alcohol - Methylamine | MP2 | aug-cc-pVTZ | -22.54 nih.gov |

Note: The values in this table are illustrative and based on calculations for similar systems. Specific values for the ethanolamine-phenol complex would require dedicated computational studies.

The analysis of potential energy surfaces (PES) is critical for understanding the dynamics of the interaction between ethanolamine and phenol, particularly the process of proton transfer. Density functional theory (DFT) calculations are often employed to map out the PES for proton exchange reactions between phenols and amines. nih.gov These studies identify transition states and calculate the energy barriers associated with the proton transfer from the phenolic hydroxyl group to the amine. nih.gov

The electronic properties of these systems, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined. The HOMO-LUMO gap provides an indication of the chemical reactivity and stability of the complex. researchgate.net In proton transfer adducts, a smaller HOMO-LUMO gap is often observed, suggesting a greater ease of electronic transitions. researchgate.net

For a parent phenol-ammonia system, a transition state with a symmetric phenolate-NH4+-like structure has been located, lying significantly higher in energy than the hydrogen-bonded complex. nih.gov An intrinsic reaction coordinate (IRC) analysis indicates that the proton exchange is a concerted process. nih.gov The introduction of electron-withdrawing or electron-donating groups on the phenol can significantly alter the energy barrier for proton transfer. nih.gov In the context of ethanolamine phenolate, the electronic nature of any substituents on the phenol ring would similarly influence the potential energy surface for proton transfer.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time evolution of molecular systems, offering insights into the dynamic behavior of ethanolamine phenolate in various environments.

MD simulations have been performed to study ethanolamines as pure components and in aqueous solutions. nih.gov These simulations utilize force fields that are parameterized to reproduce experimental properties and quantum mechanical calculations. nih.gov In aqueous solutions, ethanolamine is found to be preferentially solvated by water molecules, with strong intermolecular hydrogen bonding between the amine and hydroxyl groups of ethanolamine and the surrounding water molecules. nih.gov

The simulations reveal that the main (O-C-C-N) dihedral of ethanolamine tends to adopt a gauche conformation in solution, and the molecule populates conformers with a significant degree of intramolecular hydrogen bonding. nih.gov The presence of phenol in such a solution would lead to a competition for hydrogen bonding partners. MD simulations of such ternary systems (ethanolamine-phenol-water) could elucidate the local microstructure and the extent of formation of ethanolamine-phenol complexes versus solvation by water.

Table 2: Selected Properties of Pure and Aqueous Ethanolamine from MD Simulations

| Property | System | Temperature (K) | Simulated Value |

| Density | Pure Ethanolamine | 298 | ~1.01 g/cm³ |

| Enthalpy of Vaporization | Pure Ethanolamine | 298 | ~55 kJ/mol |

| Self-Diffusion Constant | Pure Ethanolamine | 298 | ~0.5 x 10⁻⁹ m²/s |

| Density | 10 mol % Aqueous Ethanolamine | 298 | ~1.02 g/cm³ |

Note: These values are based on published MD simulations of ethanolamine and provide a baseline for understanding its behavior in solution. nih.gov

These studies show that H-abstraction can occur from the C-H, N-H, or O-H bonds, leading to different radical intermediates. acs.orgnih.gov The subsequent isomerization, dissociation, and reactions with other atmospheric species like O2 lead to a variety of degradation products. acs.orgnih.gov This highlights the complexity of the decomposition pathways. In a hypothetical thermal decomposition of ethanolamine phenolate, similar radical-mediated processes could be expected, leading to the cleavage of C-C, C-N, C-O, and N-H bonds. MD simulations could be employed to model the initial stages of such a decomposition process at high temperatures, tracking the bond-breaking and bond-forming events over time.

Metadynamics is a powerful enhanced sampling technique used in MD simulations to explore complex free energy landscapes and elucidate reaction pathways. This method is particularly useful for studying chemical reactions that involve high energy barriers. While no specific metadynamics studies on the ethanolamine-phenol reaction exist, the methodology has been applied to similar systems, such as the reaction between catechol (a substituted phenol) and primary amines. nih.gov

In such a study, metadynamics could be used to identify the key reaction coordinates for the formation of the ethanolamine phenolate complex and the subsequent proton transfer. By applying a history-dependent bias potential, the simulation can overcome the energy barriers and explore the different possible reaction pathways. This would allow for the calculation of the free energy profile along the reaction coordinate, providing a quantitative understanding of the reaction mechanism and the relative stability of intermediates and transition states. For example, a recent study utilized ab initio molecular dynamics coupled with metadynamics to provide detailed free energy landscapes for a monomolecular isomerization reaction network. acs.org This approach could be adapted to investigate the reaction between ethanolamine and phenol, shedding light on the intricate details of their interaction and transformation.

Modeling Intermolecular and Intramolecular Hydrogen Bonding

Hydrogen bonds are the primary non-covalent interactions responsible for the association of ethanolamine and phenol. Computational models are employed to analyze both the hydrogen bonds within the ethanolamine molecule (intramolecular) and those formed between ethanolamine and phenol (intermolecular).

Intramolecular Hydrogen Bonding in Ethanolamine:

The flexibility of the ethanolamine molecule allows it to adopt several conformations, some of which are stabilized by an intramolecular hydrogen bond between its own hydroxyl (-OH) and amino (-NH₂) groups. Molecular dynamics simulations and quantum mechanical calculations have shown that ethanolamine molecules populate conformers with a significant degree of intramolecular hydrogen bonding, particularly in the gauche conformation around the central C-C bond. nih.govresearchgate.net This internal hydrogen bonding can be of two types: O-H···N or N-H···O. ustc.edu.cn Studies using Density Functional Theory (DFT) have found that the ethanolamine molecule has a notable tendency to form these intramolecular hydrogen bonds. nih.gov The presence of these bonds influences which sites on the ethanolamine molecule are available for subsequent intermolecular interactions with phenol.

Analysis of the gas-phase Raman spectra of ethanolamine, supported by theoretical calculations, identified one O–H···N intramolecularly hydrogen-bonded conformer (g′Gg′) and four "free-OH" conformers. ustc.edu.cn The formation of the five-membered ring in the O–H···N bonded conformer results in a relatively small red shift (approx. 117 cm⁻¹) of the O-H stretching frequency compared to stronger bimolecular hydrogen bonds, which is attributed to the strained bond angle. ustc.edu.cn

Interactive Table 1: Calculated Properties of Ethanolamine Conformers

| Conformer | Type of H-Bond | Calculated Red Shift (cm⁻¹) ustc.edu.cn | Key Feature |

|---|---|---|---|

| g′Gg′ | O–H···N | ~115-117 | Stabilized by intramolecular H-bond |

| gGt | Free-OH | - | Lacks intramolecular H-bond |

| tGt | Free-OH | - | Lacks intramolecular H-bond |

| gGg | Free-OH | - | Lacks intramolecular H-bond |

| tGg | Free-OH | - | Lacks intramolecular H-bond |

Intermolecular Hydrogen Bonding in the Ethanolamine-Phenol Complex:

The association of ethanolamine with phenol leads to the formation of strong intermolecular hydrogen bonds. The primary interactions involve the phenolic hydroxyl group acting as a hydrogen bond donor to either the nitrogen atom (O-H···N) or the oxygen atom (O-H···O) of ethanolamine.

Computational studies on analogous systems, such as phenol derivatives interacting with ethanol (B145695), show that the energies of these hydrogen bonds are typically in the range of 5-8 kcal/mol, which is characteristic of medium-strength hydrogen bonds. asianpubs.org DFT calculations on phenol interacting with other molecules containing oxygen have been used to quantify the strength of these bonds. physchemres.org The formation of an intermolecular hydrogen bond leads to predictable changes in molecular geometry and vibrational frequencies. For instance, the phenolic O-H bond lengthens, which in turn causes a shift of the O-H stretching frequency to a lower wavenumber (a "red shift") in the infrared spectrum. najah.edu This phenomenon is a key spectroscopic signature of hydrogen bond formation.

Studies using DFT at the B3LYP level have been effective in calculating the properties of such hydrogen-bonded complexes. physchemres.org The strength of the interaction can be ranked by comparing binding energies and the change in the hydrogen bond donor's bond length upon complex formation. For example, the interaction between phenol and an acceptor molecule is generally stronger than that of simpler alcohols like ethanol, due to the influence of the aromatic ring. physchemres.org

Interactive Table 2: Typical Calculated Parameters for Phenol-based Intermolecular Hydrogen Bonds

| H-Bond Type | System Analyzed | Interaction Energy (kcal/mol) | O-H Bond Elongation (Å) | O-H Frequency Shift (cm⁻¹) |

|---|---|---|---|---|

| O-H···O | Phenol Dimer/Trimer | ~10 najah.edu | 0.014 (avg. for trimer) najah.edu | -189 (Bound vs. Free) najah.edu |

| O-H···O | Phenol + Acetaldehyde | Strongest among tested alcohols physchemres.org | N/A | N/A |

| O-H···O | Phenol Derivatives + Ethanol | 5-8 asianpubs.org | N/A | N/A |

Note: Data is derived from analogous systems to illustrate the principles of ethanolamine-phenol interactions.

Theoretical Models for Complex Formation

The formation of the ethanolamine phenolate complex is modeled using a variety of sophisticated computational methods that simulate the electronic structure and energetic properties of the interacting molecules.

Quantum Chemical Methods:

Density Functional Theory (DFT): This is one of the most widely used methods for studying hydrogen-bonded systems. nih.govresearcher.lifewhiterose.ac.ukresearchgate.net Functionals such as B3LYP are commonly paired with basis sets like 6-31G**, 6-311++G(d,p), or aug-CC-pVTZ to provide a balance of accuracy and computational cost. physchemres.orgresearchgate.net DFT is used to perform geometry optimizations to find the most stable structure of the complex, calculate the binding energies, and predict vibrational frequencies for comparison with experimental data. physchemres.orgnajah.edu

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameterization. asianpubs.orgnih.gov They are often used for high-accuracy calculations on smaller systems to benchmark results from other methods. For instance, HF level calculations with a 6-31G** basis set have been used to optimize the geometry of phenol-ethanol complexes. asianpubs.org

Analysis of Computational Results:

Once calculations are performed, several analytical techniques are used to interpret the nature of the complex formation:

Geometry Optimization and Energetics: The primary output is the lowest-energy three-dimensional arrangement of the molecules in the complex. From this, the interaction energy (ΔE) is calculated, which quantifies the stability of the complex.

Vibrational Frequency Analysis: This analysis confirms that the optimized structure is a true energy minimum and provides theoretical infrared spectra. The shifts in vibrational frequencies, particularly the O-H stretch, are critical indicators of hydrogen bond formation and strength. najah.edu

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to characterize chemical bonds, including weak non-covalent interactions. physchemres.org By locating bond critical points between the hydrogen donor and acceptor atoms, it can provide a quantitative measure of the hydrogen bond's strength and nature (e.g., electrostatic vs. covalent character).

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and orbital interactions between the molecules. researchgate.net For a hydrogen bond, this method can quantify the delocalization of electron density from a lone pair orbital of the hydrogen bond acceptor (e.g., the nitrogen on ethanolamine) to the antibonding orbital of the donor bond (the O-H of phenol), providing insight into the electronic origin of the interaction's stability.

Interactive Table 3: Overview of Theoretical Models and Their Applications

| Theoretical Model / Method | Basis Set Example | Key Information Provided |

|---|---|---|

| Density Functional Theory (DFT) | 6-311++G(d,p) | Optimized geometry, interaction energies, vibrational frequencies physchemres.org |

| Hartree-Fock (HF) | 6-31G** | Initial geometry optimization, electronic structure asianpubs.org |

| Møller-Plesset (MP2) | aug-cc-pVTZ | High-accuracy energy calculations, accounts for electron correlation nih.gov |

| QTAIM Analysis | N/A | Characterization and strength of H-bonds via electron density physchemres.org |

| NBO Analysis | N/A | Charge transfer, orbital interactions, electronic stabilization researchgate.net |

Spectroscopic Characterization of Ethanolamine Phenolate Compounds

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for characterizing the bonding within ethanolamine (B43304) phenolate (B1203915) complexes, offering direct information on the vibrational modes of the ligands and the effects of coordination to a metal center.

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of molecules. In the context of ethanolamine phenolate compounds, these methods reveal key information about the ligand's functional groups and how they are perturbed upon complexation.

The IR spectrum of free ethanolamine exhibits characteristic bands corresponding to its various functional groups. Key vibrational modes include the C-O and C-N stretching frequencies. For instance, ethanolamine shows sharp bands for ν(C-O) at 1074 cm⁻¹ and ν(C-N) at 1028 cm⁻¹. researchgate.net Other significant bands include the δ(N-H) bending at 1598 cm⁻¹, δ(C-H) bending at 1458 cm⁻¹, and δ(O-H) bending at 1359 cm⁻¹. researchgate.net Alcohols, in general, display a strong C–O stretching absorption around 1050 cm⁻¹ and a prominent O–H stretching absorption between 3300 and 3600 cm⁻¹. libretexts.org The latter's position is sensitive to hydrogen bonding, appearing as a broad signal in the 3300 to 3400 cm⁻¹ range for associated molecules and a sharper signal near 3600 cm⁻¹ for unassociated ones. libretexts.org Phenols similarly show a characteristic broad –OH absorption around 3500 cm⁻¹ and aromatic ring bands at 1500 and 1600 cm⁻¹. libretexts.org

Upon complexation to a metal ion and formation of the phenolate, significant shifts in these vibrational frequencies occur, providing evidence of coordination. For example, in a cobalt-ethanolamine complex, the ν(C-O) and ν(C-N) bands experience blue shifts, while the δ(N-H), δ(C-H), and δ(O-H) bands show red shifts, confirming the coordination of the metal with both the hydroxy O atom and the amino N atom. researchgate.net The appearance of new bands in the far-IR region, typically between 520–543 cm⁻¹ and 440–460 cm⁻¹, can be assigned to M–O and M–N stretching vibrations, respectively, which are absent in the free ligand. tandfonline.com

Raman spectroscopy provides complementary information, particularly for the phenolate moiety. In iron(III)-phenolate complexes, for example, the Fe-O(phenolate) stretching vibration is a prominent feature in the Resonance Raman spectrum. scielo.br Changes in the electronic structure of dinuclear phenolate-bridged cores upon oxidation can be monitored by observing shifts in the enhanced vibrational modes, such as the ν(Fe-O) and ν(C-O) of the phenolate group. scielo.br This makes Raman spectroscopy a sensitive probe of the metal-ligand bond and the electronic properties of the complex. mdpi.comacs.org

Table 1: Key IR Vibrational Frequencies for Ethanolamine and its Complexes

| Vibrational Mode | Free Ethanolamine (cm⁻¹) | Change Upon Complexation |

|---|---|---|

| ν(O-H) | ~3300-3600 (broad) | Red-shift and/or broadening |

| ν(N-H) | ~3300-3400 | Red-shift |

| δ(N-H) | 1598 | Red-shift |

| ν(C-O) | 1074 | Blue-shift |

| ν(C-N) | 1028 | Blue-shift |

| ν(M-O) | N/A | Appears (~520-543) |

Infrared Ion-Dip Spectroscopy is a high-resolution technique used to obtain IR absorption spectra of isolated, gas-phase molecules and clusters. nih.gov This method combines infrared spectroscopy with mass spectrometry, allowing for mass- and conformer-selective analysis. nih.gov The technique is based on a double-resonance scheme where an IR laser first excites the molecules. If the IR frequency is resonant with a vibrational transition, the population of the vibrational ground state is depleted. nih.gov A second, tunable UV laser then probes this population change via resonance-enhanced multiphoton ionization (REMPI). nih.gov A dip in the ion signal as a function of IR frequency corresponds to an IR absorption event.

This method is particularly valuable as it bridges the gap between experimental results and theoretical predictions from quantum chemical calculations. nih.gov By studying molecules in the unperturbed gas phase, direct comparisons can be made with calculated vibrational frequencies, providing rigorous benchmarks for theoretical models and detailed structural information about the molecule or cluster. mpg.denih.govrsc.org For ethanolamine phenolate compounds, this technique could be used to investigate the intrinsic structure and hydrogen-bonding networks of isolated complexes, free from solvent or crystal lattice effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of diamagnetic ethanolamine phenolate compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, detailed information on the connectivity and conformation of the molecule can be obtained.

In the ¹H NMR spectrum of ethanolamine, the protons on the carbon adjacent to the oxygen atom are deshielded and typically appear in the 3.4 to 4.5 δ range, while the protons on the carbon adjacent to the nitrogen atom are also downfield. libretexts.org For instance, in D₂O, the methylene (B1212753) protons adjacent to the hydroxyl group (Hₐ) appear around 3.810 ppm, and the methylene protons adjacent to the amino group (Hᵦ) are found at approximately 3.129 ppm. bmrb.io

The ¹³C NMR spectrum of ethanolamine shows two distinct signals for the two carbon atoms. The carbon bonded to the hydroxyl group (Cₐ) is more deshielded, appearing at a lower field (around 60.3 ppm) compared to the carbon bonded to the amino group (Cᵦ), which resonates at approximately 44.0 ppm. bmrb.io

Upon formation of an ethanolamine phenolate complex, several changes in the NMR spectra are expected. The disappearance of the signal for the phenolic hydroxyl proton provides strong evidence of deprotonation and coordination to the metal center. tandfonline.com The signals for the ethanolamine protons, particularly those on the carbon atoms involved in coordination (Cₐ and Cᵦ), would likely experience shifts due to the influence of the metal ion. Similarly, the aromatic protons of the phenolate ring will show characteristic signals in the aromatic region (typically 7-8 δ), and their chemical shifts will be sensitive to the substitution pattern on the ring and the coordination environment. libretexts.org

Table 2: Typical NMR Chemical Shifts (ppm) for Ethanolamine

| Nucleus | Atom Description | Chemical Shift (δ) in D₂O |

|---|---|---|

| ¹H | -CH₂-O- | ~3.81 |

| ¹H | -CH₂-N- | ~3.13 |

| ¹³C | -CH₂-O- | ~60.3 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and providing structural information about ethanolamine phenolate compounds through fragmentation analysis. The choice of ionization method is critical, as it dictates the nature of the resulting mass spectrum.

Electrospray Ionization (ESI) is considered a "soft" ionization technique, meaning it imparts minimal energy to the analyte molecule during the ionization process. frontiersin.org This method is particularly well-suited for analyzing thermally labile or non-volatile compounds, including metal-ligand complexes, directly from solution. frontiersin.orguky.edu For an ethanolamine phenolate complex, ESI-MS would be expected to show a prominent signal corresponding to the intact molecular ion of the complex, allowing for the unambiguous determination of its molecular weight and stoichiometry. nih.gov The gentle nature of ESI helps preserve non-covalent interactions, making it possible to observe the complex in the gas phase. frontiersin.org However, care must be taken in interpreting ESI mass spectra, as instrumental artifacts such as adduct formation or in-source fragmentation can sometimes occur. frontiersin.org In some cases, ion/molecule reactions, such as the dimerization of phenol-containing species, can also be observed under ESI conditions. nih.gov

Electron Ionization (EI) , in contrast, is a "hard" ionization technique. wikipedia.orgwhitman.edu In EI-MS, the analyte molecules in the gas phase are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and, frequently, to undergo extensive fragmentation. libretexts.org While this often prevents the observation of the molecular ion for many compounds, the resulting fragmentation pattern is highly reproducible and serves as a molecular "fingerprint" that can be used for structural elucidation. wikipedia.orglibretexts.org For an ethanolamine phenolate compound, EI-MS would likely produce a complex spectrum of fragment ions corresponding to the systematic loss of functional groups. This fragmentation data can provide valuable information about the compound's structure and connectivity.

Table 3: Comparison of ESI and EI Mass Spectrometry for Ethanolamine Phenolate Analysis

| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |

|---|---|---|

| Ionization Type | Soft | Hard |

| Sample State | Solution | Gas Phase |

| Molecular Ion | Typically strong, intact ion observed | Often weak or absent |

| Fragmentation | Minimal, can be induced (CID) | Extensive and reproducible |

| Primary Use | Molecular weight determination of intact complexes | Structural elucidation via fragmentation patterns |

Mass-Selected Resonant Two-Photon Ionization (R2PI)

Mass-Selected Resonant Two-Photon Ionization (R2PI) is a powerful spectroscopic technique used to obtain electronic spectra of molecules in the gas phase. This method provides high sensitivity and selectivity, allowing for the study of specific chemical species, even in a mixture. The process involves two main steps: a resonant excitation followed by ionization.

Initially, a tunable laser excites the molecule of interest from its ground electronic state to a specific vibrational level in an excited electronic state. If the energy of the photon matches the energy difference between these two states, the molecule absorbs the photon. Subsequently, a second photon, from the same or a different laser, provides the additional energy required to ionize the molecule. The resulting ions are then detected by a mass spectrometer. By scanning the wavelength of the excitation laser and monitoring the ion signal at the mass of the chosen species, a spectrum of the excited electronic state is recorded.

For ethanolamine phenolate, an R2PI experiment would be expected to yield a spectrum with a distinct origin band corresponding to the transition from the ground electronic state to the first excited electronic state (S₀ → S₁). The position of this origin band would be influenced by the intermolecular interactions between the phenolate anion and the ethanolammonium cation. Additionally, the spectrum would likely exhibit vibrational bands corresponding to the various vibrational modes of the complex in the excited state.

Table 1: Representative R2PI Data for a Related Phenolic Compound

| Compound | S₀ → S₁ Origin Band (cm⁻¹) | Key Vibrational Modes Observed | Reference Compound |

| Phenol (B47542) | 36348 | Ring deformation, C-O stretch | Phenol |

This table presents data for a related compound to illustrate the type of information that can be obtained from R2PI spectroscopy.

Electronic Spectroscopy